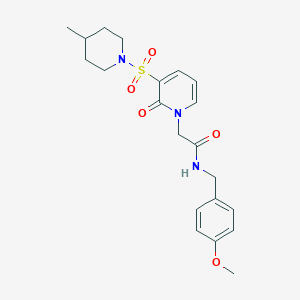
Undecane, 11-bromo-1,1,1-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecane, 11-bromo-1,1,1-trifluoro- is a chemical compound with the molecular formula C11H20BrF3 It is a derivative of undecane, where the eleventh carbon atom is substituted with a bromine atom and three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 11-bromo-1,1,1-trifluoro- typically involves the bromination and fluorination of undecane. One common method is the radical bromination of undecane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 11-bromo-undecane is then subjected to fluorination using a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions to yield undecane, 11-bromo-1,1,1-trifluoro-.
Industrial Production Methods
Industrial production of undecane, 11-bromo-1,1,1-trifluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the reactive intermediates and ensure the safety and efficiency of the reactions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Undecane, 11-bromo-1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 11-hydroxy-1,1,1-trifluoro-undecane, 11-cyano-1,1,1-trifluoro-undecane, or 11-amino-1,1,1-trifluoro-undecane.
Reduction: Formation of undecane, 1,1,1-trifluoro-.
Oxidation: Formation of 11-trifluoromethyl-undecanoic acid.
Wissenschaftliche Forschungsanwendungen
Undecane, 11-bromo-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological membranes and as a probe for investigating lipid-protein interactions.
Medicine: Potential use in the development of pharmaceuticals and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and surfactants.
Wirkmechanismus
The mechanism of action of undecane, 11-bromo-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Bromo-1-undecanol: Similar structure but lacks the trifluoromethyl group.
1,11-Dibromoundecane: Contains two bromine atoms instead of one bromine and three fluorine atoms.
1-Bromoundecane: Contains only one bromine atom without any fluorine substitution.
Uniqueness
Undecane, 11-bromo-1,1,1-trifluoro- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its non-fluorinated counterparts.
Eigenschaften
IUPAC Name |
11-bromo-1,1,1-trifluoroundecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrF3/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFVMAHAGLMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2429355.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2429357.png)
![1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2429358.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2429359.png)

![(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2429364.png)




![1-(3,5-dimethylphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2429370.png)

